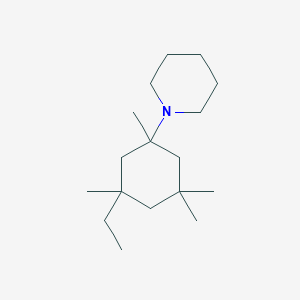![molecular formula C18H26Cl2N2O B12516525 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine CAS No. 676517-45-6](/img/structure/B12516525.png)
4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine is a synthetic organic compound that features a dichloromethylphenoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine typically involves the following steps:
Formation of the Dichloromethylphenoxy Intermediate: This step involves the chlorination of 2-methylphenol to form 3,4-dichloro-2-methylphenol.
Etherification: The 3,4-dichloro-2-methylphenol is then reacted with an appropriate alkylating agent to form the 3,4-dichloro-2-methylphenoxy intermediate.
Piperidine Derivatization: The intermediate is then reacted with piperidine and formaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a butanoic acid group instead of a piperidine moiety.
3,4-Dichloromethylphenidate: Similar dichloromethylphenoxy group but different functional groups attached.
Uniqueness
4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
676517-45-6 |
|---|---|
Molecular Formula |
C18H26Cl2N2O |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-(3,4-dichloro-2-methylphenoxy)-1-(piperidin-4-ylmethyl)piperidine |
InChI |
InChI=1S/C18H26Cl2N2O/c1-13-17(3-2-16(19)18(13)20)23-15-6-10-22(11-7-15)12-14-4-8-21-9-5-14/h2-3,14-15,21H,4-12H2,1H3 |
InChI Key |
FAWCZQOPOCGVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)OC2CCN(CC2)CC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


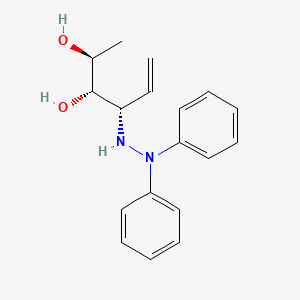
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)


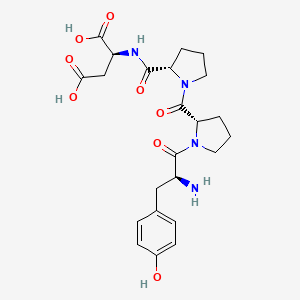
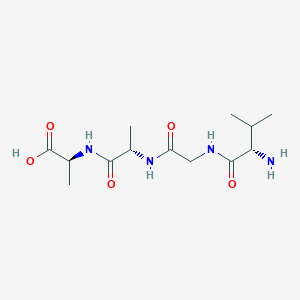
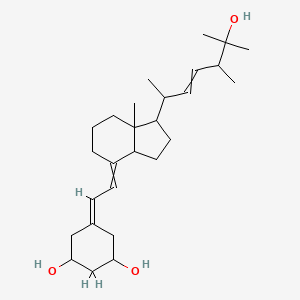
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
